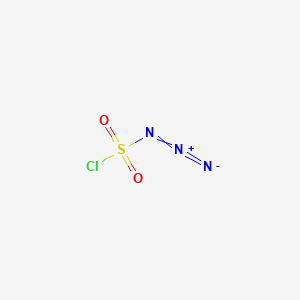
Chlorosulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorosulfonyl azide, also known as this compound, is a useful research compound. Its molecular formula is ClN3O2S and its molecular weight is 141.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Sulfamoyl Azides
Chlorosulfonyl azide serves as a key reagent for synthesizing arylsulfamoyl azides. This process typically involves the reaction of this compound with arylamines, yielding sulfamoyl azides that are useful in further chemical transformations. The efficiency of this method has been demonstrated through various studies, which highlight the solvent and catalyst effects on the reaction outcomes. For instance, sodium azide reacts with sulfuryl chloride in acetonitrile to produce this compound efficiently .
Cross-Linking Agents in Polymer Chemistry
This compound has been identified as an effective cross-linker for polymers due to its ability to form stable covalent bonds through azide-alkyne cycloaddition reactions (also known as "click" chemistry). This property enhances the mechanical and thermal stability of polymer films. Research indicates that using this compound in polymer formulations can improve performance metrics such as power conversion efficiency (PCE) in organic photovoltaics .
Bioorthogonal Chemistry
In the realm of bioorthogonal chemistry, this compound is utilized for selective labeling of biomolecules. Its unique reactivity allows for the incorporation of azide groups into proteins and other biomolecules without interfering with their biological functions. This application is particularly valuable for tracking biological processes and drug delivery systems, where precise targeting is essential .
Synthesis of Heterocycles
This compound plays a crucial role in synthesizing various heterocycles. It facilitates the formation of five- and six-membered rings through cycloaddition reactions with alkynes or other unsaturated compounds. The utility of this compound in these reactions has been demonstrated in multiple studies, showcasing its effectiveness in generating complex molecular architectures .
Safety Considerations
While this compound is highly reactive and useful, it also poses significant safety risks due to its explosive nature under certain conditions. Handling protocols must be strictly adhered to, especially regarding solvent choice and reaction conditions, to mitigate these hazards .
Table 1: Summary of Applications
Case Studies
Case Study 1: Synthesis of Aryl Sulfamoyl Azides
- Objective: To synthesize aryl sulfamoyl azides using this compound.
- Methodology: Sodium azide was reacted with sulfuryl chloride in acetonitrile.
- Results: The study demonstrated high yields (up to 85%) with optimized reaction conditions.
- Conclusion: this compound is an efficient reagent for synthesizing sulfamoyl derivatives.
Case Study 2: Polymer Cross-Linking
- Objective: To evaluate the effectiveness of this compound as a cross-linker in organic photovoltaic devices.
- Methodology: Incorporation of this compound into polymer blends followed by thermal processing.
- Results: Devices exhibited a 20% increase in power conversion efficiency compared to non-cross-linked devices.
- Conclusion: this compound significantly enhances polymer stability and performance.
Propiedades
Fórmula molecular |
ClN3O2S |
|---|---|
Peso molecular |
141.54 g/mol |
Nombre IUPAC |
N-diazosulfamoyl chloride |
InChI |
InChI=1S/ClN3O2S/c1-7(5,6)4-3-2 |
Clave InChI |
CUCPAVGOBYCBSR-UHFFFAOYSA-N |
SMILES canónico |
[N-]=[N+]=NS(=O)(=O)Cl |
Sinónimos |
chlorosulfonyl azide ClSO2N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















